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Introduction

Ecopipam (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class,
selective dopamine D1 and D5 receptor antagonist currently under investigation for various
neurological and psychiatric disorders.[1] Its unique pharmacological profile, which
differentiates it from the more common D2 receptor antagonists, presents a novel therapeutic
approach with the potential for a distinct efficacy and safety profile.[2][3] This technical guide
provides an in-depth overview of the core investigational uses of Ecopipam, with a focus on its
application in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The guide summarizes
key clinical trial data, details experimental protocols, and visualizes the underlying mechanism
of action and study workflows.

Mechanism of Action: D1/D5 Receptor Antagonism

Ecopipam's primary mechanism of action is the selective blockade of dopamine D1 and D5
receptors.[1] These G-protein coupled receptors are predominantly expressed in brain regions
critical for motor control, reward, and cognition. The D1 receptor family (D1 and D5) is typically
associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic
AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn,
phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated
phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor
of protein phosphatase-1 (PP1), thereby amplifying dopaminergic signaling.[4][5][6][7]
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By antagonizing D1/D5 receptors, Ecopipam is hypothesized to modulate this signaling
cascade, potentially mitigating the hyperdopaminergic states believed to underlie certain

neurological disorders.[4][7]
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Ecopipam's Antagonism of the D1/D5 Receptor Signaling Pathway.

Investigational Use in Tourette Syndrome

The most robust clinical data for Ecopipam is in the treatment of Tourette syndrome (TS), a
neurodevelopmental disorder characterized by motor and vocal tics.

Phase 2b Clinical Trial (D1IAMOND Study)

A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial evaluated the
efficacy and safety of Ecopipam in children and adolescents with moderate to severe TS.[2][8]

Experimental Protocol:

o Participants: Subjects aged =6 to <18 years with a baseline Yale Global Tic Severity Scale
Total Tic Score (YGTSS-TTS) of >20.[2][8]

« Inclusion Criteria (abbreviated): Diagnosis of TS, presence of both motor and vocal tics

causing impairment.[1][2]

o Exclusion Criteria (abbreviated): Unstable primary mood disorder, significant suicide risk,
other serious neurological conditions.[2]
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 Intervention: After a 28-day screening period, eligible subjects were randomized 1:1 to
receive either a target steady-state dose of 2 mg/kg/day of Ecopipam or a matching
placebo.[2] The treatment period consisted of a 4-week titration phase followed by an 8-week
maintenance period.[2]

e Primary Endpoint: Mean change from baseline in the YGTSS-TTS over 12 weeks.[2][8]

o Secondary Endpoint: Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).
[21[8]

Quantitative Data Summary:

Outcome Measure Ecopipam (n=76) Placebo (n=77) p-value

Mean Change in
-3.44 (least squares
YGTSS-TTS from 0.01[2][8]

_ mean difference)
Baseline to Week 12

Improvement in CGI-

Greater improvement 0.03[2][8]
TS-S

Adverse Events

(Frequency >5%) Ecopipam Placebo

Headache 15.8% Not specified
Insomnia 14.5% Not specified
Fatigue 7.9% Not specified
Somnolence 7.9% Not specified

Data sourced from the DIAMOND Phase 2b trial results published in Pediatrics.[2][9][10]

Phase 3 Clinical Trial

Building on the Phase 2b results, a Phase 3 multicenter study was conducted to further
evaluate the maintenance of efficacy, safety, and tolerability of Ecopipam in children,
adolescents, and adults with TS.[7][11]
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Experimental Protocol:

Study Design: The study included an open-label stabilization period followed by a double-
blind, placebo-controlled, randomized withdrawal period.[7][11][12]

» Participants: Children, adolescents, and adults (= 6 years of age) with a diagnosis of TS and
a minimum YGTSS-R Total Tic Score of 20.[11] Participants were required to weigh at least
18 kg.[11]

o Open-Label Phase (12 weeks): All eligible subjects received Ecopipam, with a 4-week
titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.
[11][12]

o Randomized Withdrawal Phase (12 weeks): Responders from the open-label phase (defined
as a =25% improvement in YGTSS-TTS at weeks 8 and 12) were randomized 1:1 to either
continue Ecopipam or switch to placebo.[12]

e Primary Endpoint: Time to relapse in pediatric subjects during the randomized withdrawal
period. Relapse was defined as a 250% loss of the YGTSS-TTS improvement achieved in
the open-label phase.[13][14]

e Secondary Endpoint: Time to relapse in the overall population (pediatric and adult subjects).

[1]
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Workflow of the Ecopipam Phase 3 Clinical Trial in Tourette Syndrome.

Quantitative Data Summary:
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Outcome
Measure . .
L Ecopipam Placebo p-value Hazard Ratio
(Pediatric
Subjects)
Relapse Rate 41.9% 68.1% 0.0084 0.5[1][15]
Outcome
Measure . .
Ecopipam Placebo p-value Hazard Ratio
(Overall
Population)
Relapse Rate 41.2% 67.9% 0.0050 0.5[1][15]
Adverse Events .
Ecopipam Placebo
(Frequency >5%)
Somnolence 10.2% Not specified
Insomnia 7.4% Not specified
Anxiety 6.0% Not specified
Fatigue 5.6% Not specified
Headache 5.1% Not specified

Data sourced from the topline results of the Ecopipam Phase 3 trial.[1][15]

Investigational Use in Other Neurological Disorders
Stuttering (Childhood-Onset Fluency Disorder)

Ecopipam has been investigated for the treatment of stuttering in adults.

Experimental Protocol (Phase 2 "Speak Freely" Study):

o Participants: Adults aged 18 years or older with a diagnosis of childhood-onset fluency

disorder.[8][15]
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« Inclusion Criteria (abbreviated): History of stuttering for > 2 years, moderate to severe
stuttering.[8]

» Exclusion Criteria (abbreviated): Stuttering related to a known neurological cause, unstable
medical illness.[8][15]

« Intervention: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study where subjects were randomized 1:1 to receive either a target steady-state dose of
Ecopipam HCI (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.[15]
This included a 4-week titration phase and an 8-week maintenance phase.[15]

o An earlier open-label pilot study involved a dose of 50 mg/day for the first two weeks,
increasing to 100 mg/day for the remaining six weeks.[16]

Quantitative Data Summary:

Quantitative efficacy data from the Phase 2 randomized controlled trial is not yet fully
published. The earlier open-label pilot study reported that a majority of participants experienced
an improvement in stuttering symptoms.[8]

Lesch-Nyhan Disease

Ecopipam has been explored for the management of self-injurious behaviors (SIB) in
individuals with Lesch-Nyhan disease (LND), a rare genetic disorder.

Experimental Protocol:

o Participants: Subjects with a confirmed diagnosis of classic LND, characterized by
overproduction of uric acid, severe generalized dystonia, and frequent, persistent SIB.[14]

o Study Design: A double-blind, three-period, crossover trial of a single dose of Ecopipam was
initiated.[17][18] There was also a dose-escalation study to assess safety and tolerability.[19]

e Primary Endpoint (for the crossover trial): The Behavior Problems Inventory (BPI) SIB
subscales.[14]

Quantitative Data Summary:
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The double-blind, crossover trial was terminated early due to unanticipated side effects, likely
related to the administration of a single large dose without titration.[17][18] Despite the limited
data, the drug appeared to reduce SIB in most of the 10 patients recruited.[17][18] The dose-
escalation study in five subjects found that Ecopipam was generally well-tolerated, with
sedation being the most common dose-limiting event, and exploratory measures suggested a
potential reduction in SIB.[19][20]

Conclusion

Ecopipam represents a promising investigational agent for a range of neurological disorders,
with the most substantial evidence supporting its efficacy and safety in the treatment of
Tourette syndrome. Its novel mechanism of action as a selective D1/D5 receptor antagonist
offers a potential alternative to existing therapies, particularly those targeting the D2 receptor
pathway. The successful completion of Phase 3 trials in Tourette syndrome marks a significant
milestone in its development. Further research, including larger and more definitive clinical
trials, is warranted to fully elucidate the therapeutic potential of Ecopipam in stuttering, Lesch-
Nyhan disease, and other neurological conditions. The detailed methodologies and quantitative
data presented in this guide are intended to serve as a valuable resource for researchers and
clinicians in the field of neurology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ClinicalTrials.gov [clinicaltrials.gov]
e 2. publications.aap.org [publications.aap.org]
» 3. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]

e 4. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term
Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27179999/
https://www.researchgate.net/publication/301756219_A_double-blind_placebo-controlled_crossover_trial_of_the_selective_dopamine_D1_receptor_antagonist_ecopipam_in_patients_with_Lesch-Nyhan_disease
https://pubmed.ncbi.nlm.nih.gov/27179999/
https://www.researchgate.net/publication/301756219_A_double-blind_placebo-controlled_crossover_trial_of_the_selective_dopamine_D1_receptor_antagonist_ecopipam_in_patients_with_Lesch-Nyhan_disease
https://www.benchchem.com/product/b1142412?utm_src=pdf-body
https://www.researchgate.net/publication/295242479_A_clinical_trial_of_safety_and_tolerability_for_the_selective_dopamine_D1_receptor_antagonist_ecopipam_in_patients_with_Lesch-Nyhan_disease
https://www.benchchem.com/pdf/Ecopipam_s_Therapeutic_Potential_A_Cross_Study_Efficacy_Comparison_in_Neurological_Disorders.pdf
https://www.benchchem.com/product/b1142412?utm_src=pdf-body
https://www.benchchem.com/product/b1142412?utm_src=pdf-body
https://www.benchchem.com/product/b1142412?utm_src=pdf-custom-synthesis
https://www.clinicaltrials.gov/study/NCT02102698?spons=COVERAGE%5BFullMatch%5DEXPANSION%5BNone%5D(%22Emalex%20Biosciences%20Inc.%22)&viewType=Table&rank=8
https://publications.aap.org/pediatrics/article/151/2/e2022059574/190459/Ecopipam-for-Tourette-Syndrome-A-Randomized-Trial
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-ecopipam
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6573760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6773171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6773171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
e 6. jneurosci.org [jneurosci.org]
e 7. geneglobe.giagen.com [geneglobe.qgiagen.com]
e 8. benchchem.com [benchchem.com]

e 9. Ecopipam for Tourette Syndrome - Info for Participants - Phase Phase 3 Clinical Trial 2025
| Power | Power [withpower.com]

e 10. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette
Syndrome - PMC [pmc.ncbi.nim.nih.gov]

e 11. ClinicalTrials.gov [clinicaltrials.gov]
e 12. neurologylive.com [neurologylive.com]

o 13. Ecopipam for Tourette Syndrome - Info for Participants - Phase Phase 3 Clinical Trial
2025 | Power | Power [withpower.com]

e 14 ClinicalTrials.gov [clinicaltrials.gov]
» 15. ClinicalTrials.gov [clinicaltrials.gov]

e 16. Ecopipam reduces stuttering symptoms in proof-of-concept trial | EurekAlert!
[eurekalert.org]

e 17. Adouble-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor
antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed
[pubmed.ncbi.nim.nih.gov]

» 18. researchgate.net [researchgate.net]
e 19. researchgate.net [researchgate.net]
e 20. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Investigational Uses of Ecopipam in Neurological
Disorders: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142412#investigational-uses-of-ecopipam-in-
neurological-disorders]

Disclaimer & Data Validity:
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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